(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine
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Overview
Description
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and a trifluoromethoxymethyl-propyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine typically involves the following steps:
Preparation of 4-Bromobenzyl bromide: This can be synthesized by the bromination of toluene under conditions suitable for free radical halogenation.
Formation of the amine: The 4-Bromobenzyl bromide is then reacted with 1-trifluoromethoxymethyl-propyl amine under nucleophilic substitution conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as cyanide, leading to the formation of 4-cyanobenzyl derivatives.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in ethanol is commonly used for substitution reactions.
Major Products
Nucleophilic Substitution: 4-cyanobenzyl derivatives.
Oxidation: 4-bromobenzaldehyde and 4-bromobenzoic acid.
Scientific Research Applications
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine has several scientific research applications:
Chemistry: Used in the synthesis of various biaryl libraries via sequential N-alkylation of amines.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine involves its interaction with molecular targets through its bromine and trifluoromethoxymethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, affecting the molecular pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: An organic compound with a benzene ring substituted with a bromomethyl group.
4-Bromobenzyl bromide: Similar structure but lacks the trifluoromethoxymethyl-propyl amine group.
Uniqueness
(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is unique due to the presence of both bromine and trifluoromethoxymethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H15BrF3NO |
---|---|
Molecular Weight |
326.15 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(trifluoromethoxy)butan-2-amine |
InChI |
InChI=1S/C12H15BrF3NO/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 |
InChI Key |
WIWJRSYONFHWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(F)(F)F)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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